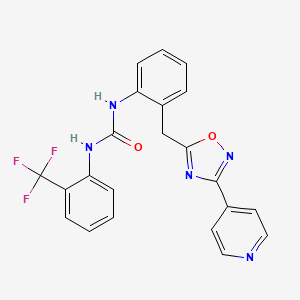

1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

The compound 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative featuring a pyridinyl-oxadiazole core linked to a benzylphenyl group and a 2-(trifluoromethyl)phenyl urea moiety. This compound’s unique combination of a 1,2,4-oxadiazole ring and a 2-(trifluoromethyl)phenyl group distinguishes it from related analogs, warranting a detailed comparison to elucidate its physicochemical and functional properties.

Properties

IUPAC Name |

1-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N5O2/c23-22(24,25)16-6-2-4-8-18(16)28-21(31)27-17-7-3-1-5-15(17)13-19-29-20(30-32-19)14-9-11-26-12-10-14/h1-12H,13H2,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOWVSVHSCKLKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that incorporates a pyridinyl moiety and a 1,2,4-oxadiazole ring, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, drawing from various studies and data sources.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 373.35 g/mol. The presence of the trifluoromethyl group and the oxadiazole ring suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole structure. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. A notable study revealed that modifications in the oxadiazole ring could enhance activity against human cancer cells, with IC50 values ranging from 1.143 µM to 9.27 µM depending on the specific cell line tested .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 1 | OVXF 899 (Ovarian) | 2.76 |

| Compound 2 | PXF 1752 (Mesothelioma) | 9.27 |

| Compound 3 | RXF 486 (Renal) | 1.143 |

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for antimicrobial properties. The presence of the pyridinyl ring has been associated with enhanced activity against various bacteria and fungi. For example, studies have reported that oxadiazole derivatives exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance, some oxadiazole derivatives have been identified as inhibitors of key enzymes like carbonic anhydrase and histone deacetylases . This inhibition can lead to alterations in cellular proliferation and apoptosis pathways.

Case Studies

A case study involving a derivative of this compound demonstrated its efficacy in inhibiting tumor growth in vivo. In this study, mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting a strong therapeutic potential .

Scientific Research Applications

Antiproliferative Effects

Recent studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative activity against multiple cancer cell lines. For instance, a related compound was tested against the National Cancer Institute (NCI)-60 human cancer cell lines, showing promising results with high inhibition percentages at low concentrations .

Case Studies

- In Vitro Studies : A study reported that compounds similar to 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea exhibited IC50 values in the micromolar range against various cancer types including melanoma and renal cancer .

- Mechanism of Action : The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. For example, one study highlighted that specific derivatives could induce cell cycle arrest at the G1 phase, leading to increased apoptosis rates in treated cells .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-((3-(Pyridin-4-yl)... | A549 | 1.53 ± 0.46 | Apoptosis induction |

| Similar Urea Derivative | SK-MEL-5 | 0.98 ± 0.34 | Cell cycle arrest |

| Another Urea Derivative | MDA-MB-468 | 1.98 ± 1.27 | Apoptosis induction |

Comparison with Similar Compounds

Structural Features

The target compound shares key structural motifs with other urea derivatives but differs in core heterocycles, substituent positions, and auxiliary groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Yield calculated from synthesis steps in .

Key Observations

Core Heterocycles: The target compound’s 1,2,4-oxadiazole core () contrasts with thiazole (–3) or pyridine () cores in analogs. Compound 11j () shares the 2-(trifluoromethyl)phenyl urea group but incorporates a thiazole-piperazine scaffold, which may alter solubility and target binding .

Substituent Positioning: The 2-(trifluoromethyl) group on the phenyl urea (target compound) is distinct from the 4-(trifluoromethyl) in ’s compound. Ortho-substituted CF3 groups can sterically hinder binding interactions compared to para-substituted analogs . Piperazinyl and morpholino groups (–4) introduce basicity and water solubility, absent in the target compound .

Synthesis and Purification :

- The target compound’s synthesis likely involves oxadiazole ring formation and urea coupling, akin to methods in (HPLC purification) .

- Analogs like 11j () use hydrazinyl intermediates, yielding >85% in most cases, suggesting robust synthetic routes .

Functional Implications: While M64HCl () activates FAK, the target compound’s biological activity remains uncharacterized. Structural differences (e.g., oxadiazole vs. morpholino) imply divergent mechanisms . The 2-CF3 group in the target compound and 11j may enhance hydrophobic interactions in binding pockets compared to 3-CF3 or 4-CF3 analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.